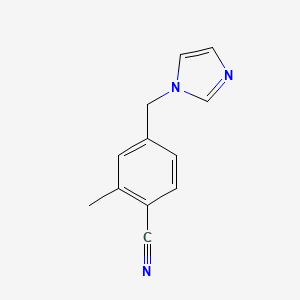

4-(1H-imidazol-1-ylmethyl)-2-methylBenzonitrile

描述

属性

IUPAC Name |

4-(imidazol-1-ylmethyl)-2-methylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-10-6-11(2-3-12(10)7-13)8-15-5-4-14-9-15/h2-6,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUOWSGFGSNUNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2C=CN=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-ylmethyl)-2-methylBenzonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

化学反应分析

Types of Reactions

4-(1H-imidazol-1-ylmethyl)-2-methylBenzonitrile can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of imidazole N-oxides.

Reduction: Conversion to 4-(1H-imidazol-1-ylmethyl)-2-methylbenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

4-(1H-imidazol-1-ylmethyl)-2-methylBenzonitrile has several applications in scientific research:

作用机制

The mechanism of action of 4-(1H-imidazol-1-ylmethyl)-2-methylBenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the compound can interact with biological membranes, affecting their function .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Analogues

4-(1H-Benzo[d]imidazol-2-yl)benzonitrile

- Structure : Replaces the imidazole ring with a benzimidazole system (fused benzene-imidazole).

- Synthesis : Prepared via solvent-free one-pot methods with a high yield (90%) and a melting point of 255–257°C, indicating strong crystalline stability due to extended conjugation .

Ketoconazole

- Structure : Contains a 1,3-dioxolane ring, a piperazine moiety, and a dichlorophenyl group attached to the imidazole core.

- Key Differences : The complex structure confers antifungal activity by inhibiting ergosterol synthesis. The target compound lacks these bulky substituents, likely reducing antifungal potency but improving synthetic accessibility .

4-(1H-Imidazol-1-yl)benzonitrile Derivatives

Physical and Spectral Properties

Table 1: Physical Properties Comparison

- Spectral Data :

- FTIR : The nitrile group in this compound would show a sharp absorption near 2200 cm⁻¹, similar to other benzonitriles. Benzimidazole derivatives exhibit additional N-H stretches (~3400 cm⁻¹) and aromatic C-H bends .

- NMR : In 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, aromatic protons resonate at δ 7.36–7.76 ppm, while the imidazole NH proton appears at δ 11.21 ppm (singlet). The target compound’s methyl group would produce a distinct triplet or quartet in aliphatic regions .

生物活性

4-(1H-imidazol-1-ylmethyl)-2-methylBenzonitrile, also known by its CAS number 1345412-19-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula : C11H10N4

Molecular Weight : 198.22 g/mol

Structure : The compound features an imidazole ring attached to a benzonitrile moiety, which is known for its diverse reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole group can participate in hydrogen bonding and coordination with metal ions, which may modulate enzymatic activity or receptor interactions.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

Anticancer Activity

Research indicates that derivatives of benzonitrile compounds, including this compound, show promise in anticancer applications. For example:

- Cytotoxicity Studies : In vitro studies demonstrated that similar compounds induced apoptosis in various cancer cell lines, including melanoma and leukemia cell lines. The mechanism involved the activation of caspases and disruption of mitochondrial integrity .

- IC50 Values : Compounds within this class have exhibited IC50 values ranging from micromolar to sub-micromolar concentrations against human cancer cell lines, indicating significant potency .

Antimicrobial Activity

Some studies have suggested that imidazole-containing compounds can exhibit antimicrobial properties. The presence of the imidazole ring may enhance the ability of these compounds to penetrate microbial membranes and inhibit essential cellular processes.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For instance, studies have shown that similar benzonitrile derivatives can inhibit specific enzymes involved in cancer metabolism and progression . This inhibition could lead to reduced tumor growth and enhanced efficacy when used in combination with other therapies.

Case Study 1: Antitumor Effects

A study involving the evaluation of various benzonitrile derivatives demonstrated that this compound significantly inhibited the growth of melanoma cells. The study utilized flow cytometry to analyze apoptosis markers, revealing that treated cells showed increased annexin V binding and decreased mitochondrial membrane potential, indicative of early apoptosis .

Case Study 2: Enzyme Targeting

Another research effort focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. The results indicated that this compound could effectively reduce kinase activity in vitro, suggesting a potential role as a targeted therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Structure | 15 | Anticancer |

| Benzofuroxan Derivative | Structure | 10 | Antitumor |

| Imidazole Derivative | Structure | 5 | Antimicrobial |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(1H-imidazol-1-ylmethyl)-2-methylBenzonitrile, and how can reaction conditions be optimized for yield?

- Methodology : Solvent-free synthesis using organocatalysts (e.g., L-proline) under microwave irradiation can enhance reaction efficiency and yield. For example, benzimidazole derivatives with nitrile groups have been synthesized via cyclocondensation of substituted o-phenylenediamines with aldehydes or ketones, followed by nitrile functionalization . Optimize reaction time (typically 3–6 hours) and temperature (80–120°C) based on precursor reactivity. Monitor purity via TLC (Rf ~0.45 in n-hexane:EtOAc 6:4) .

Q. How should researchers employ NMR spectroscopy to confirm the structure of this compound?

- Procedure : Use NMR (400 MHz, CDCl) to identify aromatic protons (δ 7.35–8.10 ppm) and imidazole protons (δ 7.00–7.50 ppm). The methyl group at the 2-position appears as a singlet (~δ 2.50 ppm). NMR confirms the nitrile carbon (δ ~115 ppm) and imidazole carbons (δ ~143–153 ppm) . Compare with literature data for analogous benzimidazole nitriles .

Q. What purification techniques are effective for isolating this compound?

- Approach : Recrystallization from ethanol or methanol yields high-purity solids. Column chromatography (silica gel, EtOAc/hexane gradient) resolves impurities. Melting point analysis (expected range: 180–220°C) ensures consistency .

Advanced Research Questions

Q. What strategies resolve discrepancies between experimental and theoretical spectral data for this compound?

- Analysis : Discrepancies in NMR shifts may arise from solvent polarity or hydrogen bonding. Use computational tools (DFT calculations, e.g., B3LYP/6-31G*) to simulate spectra and compare with experimental data. Adjust for solvent effects using the COSMO model . Cross-validate with LCMS (e.g., m/z 217.38 [M]) .

Q. How can computational modeling predict the pharmacological activity of derivatives of this compound?

- Method : Perform molecular docking (AutoDock Vina) against target proteins (e.g., fungal CYP51 for antifungal activity). Use Lipinski’s Rule of Five (LogP ~1.9, PSA ~44 Å) to assess bioavailability . Derivatives with electron-withdrawing groups (e.g., -NO) may enhance binding affinity .

Q. What challenges arise in crystallizing this compound, and how can single-crystal X-ray diffraction be applied?

- Crystallization : Slow evaporation from DMF/water mixtures at 4°C promotes single-crystal growth. Challenges include polymorphism and solvent inclusion. X-ray diffraction confirms bond angles (e.g., C–C≡N ~177°) and packing motifs, critical for structure-property studies .

Q. How does modifying substituents on the benzimidazole ring affect biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。